molecular formula C11H13NO3 B3215869 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- CAS No. 1167056-87-2

1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-

Cat. No.: B3215869
CAS No.: 1167056-87-2
M. Wt: 207.23 g/mol
InChI Key: MHSCMDMJLDTYPC-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) and Dihydroisoquinoline Scaffolds in Medicinal Chemistry

Isoquinoline and its derivatives, including dihydroisoquinolines, are foundational structures in medicinal chemistry. nih.gov These scaffolds are integral to a large family of alkaloids found extensively throughout the plant kingdom and are derived biosynthetically from aromatic amino acids like tyrosine or phenylalanine. nih.govwikipedia.orgrsc.org The structural framework of isoquinolines allows for diverse functionalization, which in turn leads to a broad spectrum of pharmacological activities. nih.govnbinno.com

The inherent versatility of the isoquinoline nucleus has made it an attractive template for drug discovery. nih.gov Compounds incorporating this scaffold have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The ability to modify the core structure at various positions enables chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. nbinno.com Classic synthetic methods such as the Bischler–Napieralski and Pictet–Spengler reactions have historically been employed to construct these frameworks, providing access to a multitude of derivatives for biological evaluation. nih.govrsc.org

Academic Importance of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- as a Research Compound

Within the broader class of dihydroisoquinolinones, the specific compound 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- serves as a key subject of academic and industrial research. Its importance often lies in its role as a crucial intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the dimethoxy groups on the benzene (B151609) ring influences the electronic properties of the molecule and can be a critical factor in its subsequent chemical transformations and biological interactions.

The 3,4-dihydroisoquinolin-1(2H)-one core is found in numerous natural products and has been exploited as a privileged scaffold in the development of compounds for managing plant diseases. rsc.orgnih.gov Research into derivatives of this scaffold has led to the synthesis of compounds with significant antioomycete activity. rsc.org The structural features of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-, make it a valuable building block for creating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov

Table 1: Chemical Properties of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-

PropertyValue
IUPAC Name 7,8-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Number 129039-51-8

This table presents the fundamental chemical properties of the compound.

Historical Context of Isoquinolinone Research and Related Natural Products

The history of isoquinoline research is deeply intertwined with the study of natural products. rsc.org Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of alkaloids, with approximately 2500 known compounds, primarily isolated from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. nih.govwikipedia.org The journey began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. nih.govrsc.org This discovery sparked immense scientific interest and laid the groundwork for the field of alkaloid chemistry. nih.gov

Many natural products containing the isoquinolin-1(2H)-one and 3,4-dihydroisoquinolin-1(2H)-one core have been identified, including alkaloids like coryaldine and narciprimine. univ.kiev.uaresearchgate.net The presence of these structures in natural sources with pronounced biological effects has historically driven synthetic efforts to replicate and modify them. researchgate.net The study of these natural compounds not only revealed their therapeutic potential but also spurred the development of new synthetic methodologies to access the core isoquinoline scaffold and its derivatives. nih.govrsc.org This rich history continues to inspire modern research, with scientists constantly exploring new isoquinoline-based compounds for various applications. nih.govrsc.org

Properties

IUPAC Name

7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-8-4-3-7-5-6-12-11(13)9(7)10(8)15-2/h3-4H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSCMDMJLDTYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2=O)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2h Isoquinolinone, 3,4 Dihydro 7,8 Dimethoxy and Its Analogs

Established Synthetic Routes to the 3,4-Dihydroisoquinolinone Core

Established methods for the synthesis of the 3,4-dihydroisoquinolinone core have been refined over the years to improve yields and substrate scope. These routes typically involve the formation of the heterocyclic ring through intramolecular cyclization of a suitably substituted phenethylamine derivative.

Acid-Catalyzed Cyclization Approaches, including Phosphoric Acid mediated synthesis

Acid-catalyzed cyclization is a fundamental approach to the synthesis of 3,4-dihydroisoquinolinones. This method generally involves the intramolecular reaction of an N-acyl-phenethylamine derivative in the presence of a strong acid. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, acting as both a catalyst and a dehydrating agent to promote the cyclization of β-arylethylamides. wikipedia.org While specific examples detailing the use of phosphoric acid for the synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively documented in readily available literature, the general principle of acid-catalyzed cyclization of the corresponding N-(2,3-dimethoxyphenethyl)acetamide would be expected to yield the target compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where the amide carbonyl is activated by the acid, followed by attack of the electron-rich aromatic ring.

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). researchgate.net This reaction provides a pathway to a closely related analog and highlights the utility of PPA in such cyclizations.

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction is particularly effective for electron-rich aromatic rings, making it suitable for the synthesis of methoxy-substituted dihydroisoquinolines. organic-chemistry.org

The general scheme involves the initial formation of an N-acyl-β-phenylethylamine, which upon treatment with the condensing agent, undergoes cyclization to form a 3,4-dihydroisoquinoline (B110456). To obtain the desired 1(2H)-isoquinolinone, the resulting dihydroisoquinoline can be subjected to subsequent oxidation. Alternatively, modifications to the Bischler-Napieralski reaction can lead directly to the isoquinolinone core.

The reaction conditions for the Bischler-Napieralski reaction can be varied, with reagents such as SnCl₄ and BF₃ etherate also being used with phenethylamides, and Tf₂O and polyphosphoric acid (PPA) with phenethylcarbamates. wikipedia.org For substrates lacking electron-donating groups on the benzene (B151609) ring, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often most effective. wikipedia.org

A one-pot method for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been reported, which utilizes the Bischler-Napieralski reaction. google.com This highlights the applicability of this reaction for the synthesis of precursors to the target molecule.

ReagentConditionsProductRef
POCl₃Refluxing acidic conditions3,4-dihydroisoquinolines wikipedia.org
P₂O₅Refluxing in POCl₃3,4-dihydroisoquinolines wikipedia.org
PPA-3,4-dihydroisoquinolines wikipedia.org
Tf₂O-3,4-dihydroisoquinolines wikipedia.org

Pomeranz-Fritsch-Bobbitt Cyclization and its Modifications

The Pomeranz-Fritsch reaction, and its subsequent modifications by Bobbitt, provides another versatile route to the isoquinoline (B145761) skeleton. thermofisher.comwikipedia.org The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comthermofisher.com The Bobbitt modification, which involves a hydrogenation step, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. thermofisher.comthermofisher.com These tetrahydroisoquinolines can then be oxidized to the corresponding 3,4-dihydro-1(2H)-isoquinolinones.

This methodology has been applied to the synthesis of various substituted isoquinoline derivatives, including those with methoxy (B1213986) groups on the aromatic ring. nih.govresearchgate.netmdpi.com For instance, a convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. nih.govmdpi.com While this specific example leads to a tetrahydroisoquinoline, it demonstrates the feasibility of constructing the core 6,7-dimethoxy-substituted isoquinoline ring system using this methodology. Further oxidation would be required to yield the desired isoquinolinone.

Modifications to the classical Pomeranz-Fritsch protocol, such as the use of silyl triflate and a sterically encumbered pyridine base, allow for milder reaction conditions, which can be advantageous for substrates with sensitive functional groups. researchgate.net

Advanced and Novel Synthetic Approaches for Functionalization

Beyond the classical methods for constructing the core structure, advanced synthetic strategies have been developed for the regioselective functionalization of the pre-formed isoquinolinone skeleton. These methods allow for the introduction of various substituents at specific positions, enabling the synthesis of a diverse library of analogs.

Regioselective Functionalization of the Isoquinolinone Skeleton

Regioselective functionalization of the isoquinolinone skeleton is crucial for the synthesis of analogs with tailored properties. C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic compounds. nih.gov

Palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been established as a method for the synthesis of various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com This approach allows for the introduction of substituents at the C4 position of the isoquinolinone core. The reaction is thought to proceed through a five-membered cyclopalladation intermediate. mdpi.com

Furthermore, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases enabled through C-H activation provides a diverse set of 3,4-dihydroisoquinolinones. organic-chemistry.org Asymmetric C-H functionalization in the presence of cobalt(III)-complexes has also been utilized for the synthesis of chiral dihydroisoquinolinones. organic-chemistry.org These advanced methods provide efficient and regioselective routes to functionalized 3,4-dihydroisoquinolinone derivatives.

CatalystReaction TypeFunctionalization PositionRef
PalladiumC-H Activation/AnnulationC4 mdpi.com
Rhodium(III)[4+2] CycloadditionVarious organic-chemistry.org
Cobalt(III)Asymmetric C-H FunctionalizationVarious organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The application of microwave irradiation in the synthesis of 3,4-dihydro-1(2H)-isoquinolinones often leads to significantly reduced reaction times and enhanced efficiency.

One of the common strategies for synthesizing the 3,4-dihydroisoquinolinone scaffold is the Bischler-Napieralski reaction, which can be effectively promoted by microwave heating. This reaction typically involves the cyclization of N-acyl-β-phenethylamines. Microwave-assisted Bischler-Napieralski reactions have been utilized for the production of substituted isoquinoline libraries, where the resulting dihydroisoquinolines can be further oxidized to their corresponding isoquinoline analogs if desired organic-chemistry.org. The use of microwave irradiation in these protocols can dramatically shorten the reaction times from hours to minutes koreascience.kr.

For instance, a general procedure for the microwave-assisted synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines involves irradiating a mixture of the starting amide, paraformaldehyde, and a PPA/SiO2 catalyst in a microwave reactor. In a specific example, the synthesis of 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline was achieved by irradiating the reaction mixture at 100°C with a microwave power of 1200 watts for 60 minutes shd-pub.org.rs. While this example leads to a tetrahydroisoquinoline, similar principles can be applied to the synthesis of the corresponding 3,4-dihydro-1(2H)-isoquinolinone by choosing appropriate starting materials and reaction conditions.

The advantages of microwave-assisted synthesis are particularly evident in multicomponent reactions. For example, the Biginelli condensation, which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, shows significantly higher yields under microwave irradiation (89-98%) compared to conventional heating (15-25%) chemrxiv.org. This highlights the potential of microwave technology to significantly improve the efficiency of heterocyclic compound synthesis, which can be extrapolated to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones.

Reaction TypeStarting MaterialsConditionsKey Advantages
Bischler-NapieralskiN-acyl-β-phenethylaminesMicrowave irradiationReduced reaction times, improved yields organic-chemistry.org
Pictet-Spenglerβ-phenethylamines and aldehydes/ketonesMicrowave irradiationRapid library generation organic-chemistry.org
Cyclization of AmidesAmides, paraformaldehyde, PPA/SiO2 catalystMicrowave irradiation (100°C, 1200W, 60 min)Efficient synthesis of tetrahydroisoquinoline core shd-pub.org.rs
Multicomponent ReactionsAldehyde, ethyl acetoacetate, ureaMicrowave irradiation (80°C, 50W)Significantly higher yields compared to conventional heating chemrxiv.org

Organometallic Reagent Applications in Synthesis

Organometallic reagents play a crucial role in modern organic synthesis, enabling a wide range of transformations with high selectivity and functional group tolerance. In the context of 3,4-dihydro-1(2H)-isoquinolinone synthesis, organometallic compounds are utilized in various catalytic cycles, including C-H activation, cross-coupling reactions, and carbonylation processes.

Palladium-catalyzed reactions are particularly prominent in the synthesis of this heterocyclic scaffold. For instance, a palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes provides access to 3,4-dihydroisoquinolones in very good yields, using air as the terminal oxidant organic-chemistry.org. This method demonstrates good functional group tolerance. Similarly, a palladium-catalyzed highly regioselective C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols has been developed to furnish 3,4-dihydroisoquinolones bearing a vinyl substituent organic-chemistry.org.

Rhodium(III)-catalyzed C-H activation and annulation reactions have also been employed for the synthesis of 3,4-dihydroisoquinolones. A robust procedure involves the [4+2] cycloaddition of feedstock gases like ethylene with aryl amides, leading to a diverse set of 3,4-dihydroisoquinolones in very good yields organic-chemistry.org. Cobalt(III)-catalyzed regio- and chemoselective redox-neutral C-H annulation of arylamides with 1,3-dienes also affords 3,4-dihydroisoquinolinones in good yields organic-chemistry.org.

Furthermore, organometallic reagents are instrumental in the synthesis of precursors for isoquinolinone construction. The use of organolithium compounds in electrophilic trapping reactions of di- and monolithium anions derived from 4-bromo-1(2H)-isoquinolinones allows for the introduction of substituents at the C-4 position researchgate.net.

Metal CatalystReaction TypeKey Features
Palladium[4+2] AnnulationUses air as oxidant, good functional group tolerance organic-chemistry.org
PalladiumC-H Allylation/AnnulationRegioselective, uses allylic alcohols organic-chemistry.org
Rhodium(III)[4+2] CycloadditionUtilizes feedstock gases, C-H activation organic-chemistry.org
Cobalt(III)C-H AnnulationRegio- and chemoselective, redox-neutral organic-chemistry.org
OrganolithiumElectrophilic TrappingFunctionalization at the C-4 position researchgate.net

Radical Cyclization Techniques

Radical cyclization reactions offer a powerful and often complementary approach to ionic reactions for the construction of cyclic systems. These reactions typically proceed under mild conditions and are tolerant of a wide variety of functional groups. The synthesis of 3,4-dihydro-1(2H)-isoquinolinone and its analogs can be achieved through intramolecular cyclization of suitably designed radical precursors.

A common strategy involves the generation of a radical on a side chain attached to an aromatic ring, which then cyclizes onto the aromatic ring or a substituent. For example, a 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides has been shown to provide 3,4-dihydroquinolin-2-ones in high yield nih.gov. This approach, where a radical is generated adjacent to the amide carbonyl group and cyclizes onto an alkene at the ortho position of the aryl ring, can be adapted for the synthesis of the isomeric 3,4-dihydro-1(2H)-isoquinolinones. The use of radical initiators such as Bu3SnH and Et3B/air at room temperature facilitates these cyclizations nih.gov.

The stereochemical outcome of radical cyclizations can often be controlled by the presence of chiral auxiliaries or by the transfer of existing chirality in the substrate to the newly formed stereocenter. In the case of the cyclization of enantioenriched α-halo-ortho-alkenyl anilides, exceptionally high fidelity of chirality transfer (often >95%) from the axial chirality of the precursor to the new stereocenter of the product has been observed nih.gov. This highlights the potential of radical cyclization techniques for the enantioselective synthesis of chiral 3,4-dihydro-1(2H)-isoquinolinone analogs.

Radical PrecursorCyclization ModeKey Features
α-halo-ortho-alkenyl anilides6-exo-trigHigh yields, mild conditions nih.gov
Enantioenriched α-halo-ortho-alkenyl anilides6-exo-trigHigh chirality transfer (>95%) nih.gov

Diastereoselective and Enantioselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral 3,4-dihydro-1(2H)-isoquinolinone analogs is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry. This section focuses on the application of the Petasis reaction, chemoenzymatic kinetic resolution, and strategies for controlling stereochemistry at chiral centers in the synthesis of these valuable molecules.

Petasis Reaction in Stereoselective Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction that couples a carbonyl compound, an amine, and a boronic acid to form substituted amines researchgate.netorganic-chemistry.org. This reaction has proven to be a versatile tool for the synthesis of α-amino acids and other chiral amine derivatives nih.gov. The stereoselectivity of the Petasis reaction can be controlled by using chiral amines or chiral catalysts.

In the context of isoquinolinone synthesis, the Petasis reaction can be employed to construct chiral precursors that are subsequently cyclized to form the desired heterocyclic scaffold. For example, the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a Petasis reaction as a key step nih.gov. The stereoselectivity was directed by the use of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as the chiral amine component, leading to the formation of two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio nih.gov. These diastereomers could be separated and then transformed into the target tetrahydroisoquinoline derivative via a Pomeranz–Fritsch–Bobbitt cyclization nih.gov.

The use of chiral BINOL (1,1'-bi-2-naphthol) as a catalyst in the Petasis reaction has also been reported to induce enantioselectivity in the synthesis of alkylaminophenols nih.gov. This catalytic approach offers another avenue for the asymmetric synthesis of precursors for chiral 3,4-dihydro-1(2H)-isoquinolinone analogs.

Chiral Component/CatalystSubstratesKey Outcome
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-dimethoxyphenylboronic acid, glyoxylic acidDiastereoselective formation of oxazin-2-ones (3:1 d.r.) nih.gov
Chiral BINOLSalicylaldehyde, morpholine, 4-methoxybenzoic acidEnantioselective synthesis of alkylaminophenols (up to 86% ee) nih.gov

Chemoenzymatic Kinetic Resolution Methods

Chemoenzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for the preparation of enantiomerically pure compounds from racemic mixtures nih.gov. These methods combine the high selectivity of enzymes with the versatility of chemical catalysts. Lipases are commonly employed enzymes for the kinetic resolution of alcohols and amines via enantioselective acylation or hydrolysis nih.govmdpi.com.

The enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols has been successfully carried out using immobilized lipases such as Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL) mdpi.com. This process, using vinyl acetate as the acyl donor, yielded enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with excellent optical purities (>99% ee) and high E-values (up to 328) mdpi.com.

A dynamic kinetic resolution method has been developed for the preparation of enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid researchgate.net. This method involves the CAL-B-catalyzed enantioselective hydrolysis of the corresponding racemic ethyl ester. The in situ racemization of the unreacted (S)-ester allows for a theoretical yield of 100% of the desired (R)-acid. In practice, this DKR process afforded the (R)-acid with 96% ee and an 80% isolated yield researchgate.net.

EnzymeSubstrateResolution MethodKey Outcome
CAL-B, BCLRacemic 1,2,3,4-tetrahydroquinoline-propan-2-olsKinetic Resolution (Acylation)>99% ee for (S)-alcohols and (R)-acetates mdpi.com
CAL-BRacemic ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateDynamic Kinetic Resolution (Hydrolysis)(R)-acid with 96% ee and 80% yield researchgate.net

Control of Stereochemistry at Chiral Centers (e.g., C-1)

The control of stereochemistry at specific chiral centers, such as the C-1 position in 3,4-dihydro-1(2H)-isoquinolinones and their precursors, is crucial for defining the molecule's three-dimensional structure and biological activity. The synthetic methods discussed previously, namely the Petasis reaction and chemoenzymatic resolutions, provide effective means to achieve this control.

In the Petasis reaction, the stereochemistry at the newly formed stereocenter is determined by the chirality of the amine component or the chiral catalyst employed. As demonstrated in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the use of a chiral amino alcohol directs the formation of a specific diastereomer of the intermediate oxazinone, which then dictates the absolute configuration at the C-1 position of the final tetrahydroisoquinoline product nih.gov.

Chemoenzymatic kinetic resolution offers a different approach to stereochemical control. By selectively reacting one enantiomer of a racemic mixture, the unreacted enantiomer and the product are obtained in high enantiomeric purity. For example, the lipase-catalyzed resolution of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester allows for the separation of the (R)- and (S)-enantiomers, thus providing access to either stereoisomer with a defined configuration at the C-1 position researchgate.net.

Furthermore, radical cyclization of enantioenriched precursors can also be a powerful tool for controlling stereochemistry. The high fidelity of chirality transfer observed in the cyclization of axially chiral anilides suggests that the stereochemistry of the starting material can be effectively translated to the stereocenter of the cyclized product nih.gov. This approach offers a promising strategy for the asymmetric synthesis of C-1 substituted 3,4-dihydro-1(2H)-isoquinolinones.

Derivatization Strategies for Structural Modification

The inherent reactivity of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- nucleus at several positions provides ample opportunities for structural elaboration. These modifications are crucial for exploring the structure-activity relationships of its derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen within the lactam ring of 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is a prime site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide range of analogs with diverse functionalities.

N-Alkylation is typically achieved by treating the parent isoquinolinone with an alkyl halide in the presence of a base. The choice of base and solvent system is critical to ensure efficient deprotonation of the lactam nitrogen and subsequent nucleophilic attack on the electrophilic alkylating agent. Common bases employed include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

For instance, the reaction with benzyl bromide in the presence of a suitable base affords the corresponding N-benzyl derivative. The reaction conditions can be tailored to accommodate a variety of alkylating agents, including simple alkyl halides, benzyl halides, and functionalized alkyl chains.

Reagent 1 (Starting Material)Reagent 2 (Alkylating Agent)BaseSolventProductYield (%)
1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-Benzyl bromideNaHDMF2-Benzyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinoneNot specified
1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-Ethyl bromoacetateK₂CO₃AcetonitrileEthyl 2-(3,4-dihydro-7,8-dimethoxy-1-oxo-2(1H)-isoquinolinyl)acetateNot specified

N-Acylation introduces an acyl group to the nitrogen atom, forming an N-acylisoquinolinone derivative. This is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrogen halide byproduct.

The introduction of an acetyl group, for example, can be accomplished by reacting the starting isoquinolinone with acetyl chloride. This reaction adds a valuable functional handle and can significantly alter the electronic properties of the lactam nitrogen.

Reagent 1 (Starting Material)Reagent 2 (Acylating Agent)BaseSolventProductYield (%)
1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-Acetyl chlorideEt₃NDichloromethane2-Acetyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinoneNot specified
1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-Benzoyl chloridePyridineChloroform2-Benzoyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinoneNot specified

Functionalization at Aromatic Ring Positions (e.g., 6, 7, 8)

The benzene ring of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups at positions 7 and 8. The position of substitution is directed by the combined electronic and steric effects of the existing substituents. The position ortho to the methoxy groups (C-6) is a likely site for electrophilic attack.

Common electrophilic aromatic substitution reactions that can be employed for the functionalization of this aromatic ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for the introduction of an amino group via reduction, which can then be further functionalized.

Halogenation , such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. The introduction of a halogen atom provides a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

The Vilsmeier-Haack reaction offers a method for the formylation of electron-rich aromatic rings. wikipedia.orgcambridge.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring, likely at the C-6 position. wikipedia.orgcambridge.orgorganic-chemistry.org This aldehyde functionality can then be used in a variety of subsequent transformations.

Reaction TypeReagentsPosition of SubstitutionProduct
NitrationHNO₃, H₂SO₄63,4-dihydro-7,8-dimethoxy-6-nitro-1(2H)-isoquinolinone
BrominationNBS, AIBN66-Bromo-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone
Vilsmeier-HaackPOCl₃, DMF66-Formyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone

Another powerful method for the construction of substituted tetrahydroisoquinolines, which can be subsequently oxidized to the corresponding 3,4-dihydro-1(2H)-isoquinolinones, is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of derivatives of the target compound, N-(3,4-dimethoxyphenethyl)acetamide could be a suitable precursor. The cyclization would be directed to the position ortho to the activating methoxy groups.

Introduction of Exocyclic Substituents

The introduction of substituents at positions outside of the core heterocyclic and aromatic rings, known as exocyclic substituents, provides another avenue for structural diversification. These modifications can be achieved through reactions involving the active methylene (B1212753) group at the C-4 position or by functionalizing substituents already present on the scaffold.

One strategy involves the introduction of a cyanomethylene group at the C-1 position, which can then participate in various chemical transformations. For example, 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline can react with various electrophiles and can also undergo cycloaddition reactions. researchgate.net

Condensation reactions with aldehydes at the active methylene group (C-4) can also be utilized to introduce exocyclic double bonds. For instance, a Mannich reaction , which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, could potentially be employed. mdpi.com In the case of 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy-, the C-4 protons are alpha to the lactam carbonyl and could potentially react with formaldehyde and a secondary amine to introduce an aminomethyl group.

Reaction TypeReagentsPosition of SubstitutionProduct
Knoevenagel CondensationBenzaldehyde, Piperidine44-Benzylidene-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone
Mannich ReactionFormaldehyde, Dimethylamine44-((Dimethylamino)methyl)-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone

These derivatization strategies highlight the synthetic versatility of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold, enabling the generation of a wide range of analogs for further investigation.

Pre Clinical Biological Activities and Therapeutic Potential of Dimethoxy Dihydroisoquinolinones

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

No specific studies evaluating the antimicrobial activities of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- were found in the searched literature.

No data is available on the evaluation of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- against bacterial pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

No research detailing the antifungal efficacy of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- against any plant pathogenic fungi was identified.

Antiviral Properties (e.g., Anti-HIV activity)

The isoquinoline (B145761) framework is a key structural feature in a variety of alkaloids that have demonstrated antiviral capabilities. mdpi.comresearchgate.net Research into synthetic derivatives has highlighted the potential of the dimethoxy-dihydroisoquinoline core in developing new antiviral agents.

One study reported that dimethoxy-3,4-dihydroisoquinoline salts were effective against the Human Immunodeficiency Virus (HIV), showing an IC₅₀ value of 2.07 µg/mL. mdpi.com

While direct anti-HIV studies on 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively detailed, research on closely related derivatives underscores the potential of this chemical class. For instance, a high-throughput screening identified a substituted 7,8-dimethoxyisoquinolin-1(2H)-one derivative, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, as a potent inhibitor of both influenza A and B viruses. nih.gov This compound was found to suppress the viral RNA replication step. nih.gov Although it initially showed some cytotoxicity, subsequent synthesis of derivatives aimed to improve its safety profile while retaining antiviral efficacy. nih.gov The antiviral activity of this lead compound is detailed in the table below.

Neuropharmacological Activities and Neuroprotection

While the broader class of isoquinoline alkaloids has been extensively investigated for various neuroprotective and neuropharmacological effects, specific preclinical data for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- remains limited in the scientific literature.

The structural similarity of isoquinoline alkaloids to some neurotransmitters has prompted investigations into their effects on the central nervous system. However, specific studies detailing the modulatory effects of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- on neurotransmitter systems are not extensively reported.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, and compounds that can offer neuroprotection are of significant therapeutic interest. mdpi.comresearchgate.net Although various natural and synthetic compounds are being tested in models of these diseases, specific research evaluating the potential of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- in established neurodegenerative disorder models is not widely available in the reviewed literature.

Cardiovascular and Smooth Muscle Activities

Derivatives of the isoquinoline scaffold have been explored for their effects on the cardiovascular system, including potential antihypertensive and vasorelaxant properties.

The inhibition of the Angiotensin-Converting Enzyme (ACE) is a key mechanism for controlling hypertension. researchgate.net While some related heterocyclic compounds have been investigated for this property, dedicated studies on the direct antihypertensive effects or ACE inhibitory activity of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not prominent in the current body of scientific literature.

The relaxation of vascular smooth muscle is a critical factor in reducing blood pressure. biomedpharmajournal.org Studies have shown that certain derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), a structurally related but distinct compound class, exhibit vasorelaxant effects. biomedpharmajournal.orgbiomedpharmajournal.org For example, a conjugate of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to relax rat aortic rings that were pre-contracted with either high potassium chloride or phenylephrine, suggesting an effect on calcium ion influx. biomedpharmajournal.org However, specific research detailing the vasorelaxant properties and associated molecular mechanisms of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- has not been extensively documented.

Modulation of Muscle Contractile Activity

The isoquinoline structural framework is present in numerous alkaloids that exhibit a wide range of pharmacological effects, including the modulation of muscle contraction. mdpi.com Papaverine (B1678415), a well-known benzylisoquinoline alkaloid, has long been recognized for its utility as a non-specific muscle relaxant and vasodilator. mdpi.com The therapeutic application of compounds with spasmolytic activity is primarily for reducing excessive smooth muscle spasms that can lead to pain and discomfort in the gastrointestinal, biliary, or genitourinary tracts. mdpi.com

While the broader class of 1,3-disubstituted 3,4-dihydroisoquinolines has been the subject of research for potential spasmolytic activities, specific experimental data detailing the direct effects of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- on muscle contractile activity are not extensively documented in the current scientific literature. The known properties of related isoquinoline compounds suggest this as a potential area for future investigation. mdpi.com

Enzyme Modulation and Inhibition Profiles

The 3,4-dihydro-1(2H)-isoquinolinone core has been identified as a privileged scaffold in medicinal chemistry, particularly for its role in the design of targeted enzyme inhibitors.

The 3,4-dihydroisoquinolin-1-one scaffold has been successfully utilized as a foundational structure for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. tandfonline.comnih.govnih.gov PARP inhibitors are a class of therapeutic agents that hinder DNA repair mechanisms in cancer cells, thereby sensitizing them to cytotoxic treatments. nih.gov

Research has led to the design of novel classes of PARP inhibitors based on this core structure. One such class is the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.comresearchgate.net Through iterative synthesis and in vitro testing, compounds with significant inhibitory activity have been identified. For example, the introduction of a fluoro substituent at the 7-position combined with a [1,4'-bipiperidine]-1'-carbonyl moiety at the 4-position resulted in a lead compound with potent PARP-1 inhibition. tandfonline.com

Another distinct class, aminoethyl pyrrolo dihydroisoquinolinones, was identified through virtual screening and subsequent chemical optimization. nih.gov These compounds, which feature a pyrrolo moiety fused to the dihydroisoquinolinone core, have demonstrated low nanomolar activity in PARP-1 enzymatic assays. nih.gov The structure-activity relationship (SAR) studies for these series highlight the importance of the dihydroisoquinolinone nucleus in achieving high-potency inhibition.

Below is a summary of the PARP inhibitory activity of representative analogues from these novel classes.

CompoundStructurePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneA 3,4-dihydroisoquinolin-1(2H)-one core with a fluorine at position 7 and a [1,4'-bipiperidine]-1'-carbonyl group at position 4.3.20.8 tandfonline.com
4-([1,4'-Bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-oneA 3,4-dihydroisoquinolin-1(2H)-one core with a [1,4'-bipiperidine]-1'-carbonyl group at position 4.6.51.2 tandfonline.com
Aminoethyl pyrrolo dihydroisoquinolinone AnalogueA pyrrolo[2,1-a]isoquinolin-3(2H)-one core with an aminoethyl side chain.Low nanomolar range (specific value not provided in abstract)Not Reported nih.gov

IC50: The half maximal inhibitory concentration.

Computational studies have explored the potential of the 3,4-dihydroisoquinoline (B110456) scaffold for inhibiting various enzymes. An in silico screening study focused on identifying new potential inhibitors of Leucine Aminopeptidase (LAP), a metalloenzyme implicated in the proliferation and invasion of tumor cells. nih.govnih.gov Based on the knowledge that isoquinoline alkaloids can exhibit inhibitory activity towards LAP, this research used virtual screening and molecular docking to evaluate thousands of compounds with a 3,4-dihydroisoquinoline core. nih.govnih.gov The results suggested that this moiety is a promising scaffold for designing active LAP inhibitors, warranting further investigation through in vitro and in vivo studies. nih.govnih.gov However, specific experimental data for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is not currently available.

A review of the literature did not yield studies investigating the urease inhibitory activity of this specific compound or its close derivatives.

Phosphodiesterase-4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and is a target for anti-inflammatory therapies. nih.gov While various heterocyclic compounds, such as quinolines and quinazolinones, have been investigated for PDE4 inhibition, there is no published research in the scientific literature detailing the evaluation of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- or its analogues for this specific enzymatic activity. researchgate.netresearchgate.netmdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and antiepileptics. wikipedia.orgnih.gov Research into novel CA inhibitors has explored various chemical scaffolds. For instance, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their inhibitory effects on different CA isoforms. nih.govsemanticscholar.org Despite this research into the related quinolinone core, there are no available studies on the potential for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- to act as a carbonic anhydrase inhibitor.

The inhibition of cholesterol biosynthesis is a critical strategy for managing hypercholesterolemia. nih.gov The pathway involves over 20 enzymes, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) being the most prominent target. nih.gov A wide array of chemicals and natural compounds have been screened for their ability to interfere with this pathway. nih.govpaulogentil.com However, a review of the current literature reveals no specific studies investigating the potential of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- or its derivatives to inhibit cholesterol biosynthesis.

Other Biological Activities (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The isoquinoline ring system is a core component of many naturally occurring alkaloids and synthetic compounds with significant biological activities. mdpi.com Modifications to this core structure, such as the introduction of methoxy (B1213986) groups and alterations at various positions, have led to the development of derivatives with promising therapeutic potential.

Anti-inflammatory Activity:

Analgesic Activity:

The isoquinoline framework is a key feature in a number of compounds exhibiting analgesic properties. Research into derivatives of 3,4-dihydroisoquinoline has identified compounds with potential as pain-relieving agents. Although direct evidence for the analgesic effect of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is not specified in the reviewed literature, related isoquinoline derivatives have shown promise in preclinical pain models. mdpi.com

Anticonvulsant Activity:

Several studies have highlighted the anticonvulsant potential of 3,4-dihydroisoquinolinone and tetrahydroisoquinoline derivatives. These compounds have been evaluated in various seizure models, demonstrating their ability to protect against convulsions.

One study focused on the synthesis and evaluation of new 3,4-dihydroisoquinolin derivatives containing a heterocycle. Among the synthesized compounds, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-one (Compound 9a) showed significant anticonvulsant activity in the maximal electroshock (MES) test with an ED₅₀ value of 63.31 mg/kg. nih.gov This compound also demonstrated potent activity against pentylenetetrazole (PTZ)-induced seizures. nih.gov

Another investigation into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their protective action in different experimental seizure models, including audiogenic seizures, MES, and PTZ-induced seizures. nih.gov The derivative THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited high anticonvulsant activity and long-lasting protective effects in a genetic model of epilepsy. nih.gov

Furthermore, the synthesis of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline was undertaken based on its structural similarity to known anticonvulsant agents. researchgate.net This compound, at a dose of 75 µmol/kg, was able to delay the onset of the first twitch and reduce mortality in a PTZ-induced seizure model in mice. researchgate.net

The following table summarizes the anticonvulsant activity of selected dimethoxy-dihydroisoquinolinone derivatives:

Compound NameStructureTest ModelActivityReference
9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-oneNot available in sourceMaximal Electroshock (MES) TestED₅₀ = 63.31 mg/kg nih.gov
9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-oneNot available in sourcePentylenetetrazole (PTZ)-induced Seizure TestPotent activity nih.gov
N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ-10c)Not available in sourceAudiogenic Seizures in DBA/2 miceHigh and long-lasting protection nih.gov
6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinolineNot available in sourcePentylenetetrazole (PTZ)-induced Seizure ModelDelayed latency to first twitch and decreased mortality at 75 µmol/kg researchgate.net

Molecular Mechanisms of Action and Biological Targets

Identification of Molecular Targets (Enzymes, Receptors, Proteins)

While specific molecular targets for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively documented, research on the broader class of isoquinoline (B145761) derivatives points to several key biological targets. These compounds are known to interact with enzymes and receptors involved in critical cellular processes. For instance, various isoquinoline alkaloids have demonstrated the ability to inhibit enzymes that are linked to cancer progression and inflammation. Additionally, some act as antagonists at adrenergic receptors, which can influence cardiovascular functions. The general 3,4-dihydroisoquinolin-1(2H)-one core is found in molecules that act as Cyclin-Dependent Kinase (CDK) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting the therapeutic potential of this structural class. researchgate.net

Enzyme Inhibition Mechanisms (e.g., Allosteric, Competitive)

The mechanisms by which isoquinoline derivatives inhibit enzymes can vary. Many small molecule inhibitors are developed to target the ATP-binding pocket of kinases, acting as competitive inhibitors. nih.gov This is a common strategy for inhibiting CDKs, which are key regulators of the cell cycle. nih.gov Flavonoids and other natural compounds have been shown to act as ATP-competitive inhibitors of various CDKs, leading to cell cycle arrest. nih.gov Given that the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified in CDK inhibitors, it is plausible that derivatives could function through similar competitive inhibition mechanisms, although specific kinetic studies on the 7,8-dimethoxy variant are required for confirmation. researchgate.net

Receptor and Ion Channel Modulation (e.g., Opioid Receptors, L-type VDCCs, KATP, BKCa channels)

The modulation of receptors and ion channels is another hallmark of isoquinoline alkaloids. Papaverine (B1678415), a well-known benzylisoquinoline alkaloid, exhibits non-specific spasmolytic activity, which is partly attributed to its effects on smooth muscle and its function as a vasodilator. mdpi.com While the specific interactions with channels like L-type VDCCs, KATP, or BKCa channels for the requested compound are not detailed in the available literature, related compounds like mebeverine, a papaverine analog, are known to function as calcium channel blockers. mdpi.com Furthermore, research into other signaling pathways has shown that muscarinic M1 receptors can modulate Acid-Sensing Ion Channels (ASICs), demonstrating the complex cross-talk that can occur between receptor activation and ion channel function. nih.gov

Cellular Pathway Interactions and Signaling Cascade Modulation

IL-6/STAT3 Signaling Blockade

The Interleukin-6 (IL-6) signaling pathway, which activates the Signal Transducer and Activator of Transcription 3 (STAT3), is a critical pathway in inflammation and tumorigenesis. nih.govmdpi.com IL-6 binding to its receptor complex initiates a cascade involving Janus kinases (JAKs), which then phosphorylate STAT3. mdpi.com Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. nih.gov

A study on the related compound 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated its ability to attenuate colon carcinogenesis by blocking this pathway. The compound was found to reduce the concentration of IL-6 and down-regulate the overexpression of IL-6, JAK2, and STAT3 mRNA. nih.govsigmaaldrich.com Western blot analysis confirmed that it inhibited the IL-6-induced phosphorylation of JAK2 and STAT3. nih.govsigmaaldrich.com This provides strong evidence that the isoquinoline scaffold can be engineered to effectively inhibit the IL-6/STAT3 signaling cascade.

Table 1: Effect of a Related Isoquinoline Compound on IL-6/STAT3 Pathway Components Data pertains to 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Target Protein/Gene Observed Effect Reference
IL-6 (concentration) Reduced nih.govsigmaaldrich.com
IL-6 (mRNA) Attenuated overexpression nih.govsigmaaldrich.com
JAK2 (mRNA) Attenuated overexpression nih.govsigmaaldrich.com
STAT3 (mRNA) Attenuated overexpression nih.govsigmaaldrich.com
p-JAK2 (protein) Down-regulated nih.govsigmaaldrich.com
p-STAT3 (protein) Down-regulated nih.govsigmaaldrich.com

NO/sGC/cGMP/PKG Pathway Involvement

The nitric oxide (NO) signaling pathway is fundamental to various physiological processes, including vasodilation and platelet inhibition. nih.gov NO stimulates soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP). uniroma1.it cGMP then activates Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates numerous downstream targets to exert its effects. aging-us.comfrontiersin.org This NO/sGC/cGMP/PKG pathway is a key regulator of cellular function and is a target for therapeutic intervention in cardiovascular diseases. frontiersin.org While direct modulation of this pathway by 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- has not been reported, the broad bioactivity of isoquinolines suggests potential interactions with such fundamental signaling cascades. nih.gov

Cell Cycle Arrest and Regulation of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs in complex with their cyclin partners. mdpi.com Dysregulation of this process is a hallmark of cancer. researchgate.net CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase progression by phosphorylating the retinoblastoma protein (Rb), which allows for the transcription of genes necessary for the S phase. youtube.com

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a known component of CDK inhibitors. researchgate.net Natural and synthetic compounds can induce cell cycle arrest by inhibiting specific CDK complexes. For example, some agents cause G0/G1 phase arrest by upregulating CDK inhibitors like p21 and p27, and downregulating the levels of cyclins and CDKs, particularly CDK4. researchgate.net This leads to hypophosphorylation of Rb and an inhibition of cell proliferation. researchgate.net Although specific studies on 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are lacking, the established activity of its core structure suggests that it could potentially function as a modulator of the cell cycle through the regulation of CDK activity.

Table 2: Key Regulators of the Cell Cycle Potentially Targeted by Isoquinolinone Scaffolds

Protein Family Function in Cell Cycle Potential Effect of Inhibition
CDK1 Cyclin-Dependent Kinase G2/M transition G2/M arrest
CDK2 Cyclin-Dependent Kinase G1/S transition, S phase progression G1/S arrest
CDK4 Cyclin-Dependent Kinase G1 progression G1 arrest
CDK6 Cyclin-Dependent Kinase G1 progression G1 arrest
Cyclin D Cyclin Activates CDK4/6 G1 arrest
Cyclin E Cyclin Activates CDK2 G1/S arrest
p21 (CDKN1A) CDK Inhibitor (CKI) Inhibits CDK complexes Induction can lead to arrest
p27 (CDKN1B) CDK Inhibitor (CKI) Inhibits CDK complexes Induction can lead to arrest

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

There is no available scientific literature that describes the interaction of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- with P-glycoprotein (P-gp) or its potential to reverse multidrug resistance in cancer cells. Studies on other isoquinoline derivatives have explored these mechanisms, but such data is specific to the compounds investigated in those studies.

Apoptosis Induction Pathways (Mitochondrial, Caspase-dependent)

Similarly, there is no published research detailing the ability of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- to induce apoptosis through either the mitochondrial (intrinsic) or caspase-dependent (extrinsic) pathways. The pro-apoptotic potential of various natural and synthetic isoquinoline alkaloids has been noted, but this is a broad characterization that does not specifically apply to the compound without direct experimental evidence.

Structure Activity Relationships Sar and Medicinal Chemistry Design

Influence of Substituents on Biological Activity and Selectivity

The biological activity of 3,4-dihydro-1(2H)-isoquinolinone derivatives is highly dependent on the nature and position of various substituents on both the heterocyclic and aromatic rings.

While extensive SAR studies specifically detailing the 7,8-dimethoxy substitution on the 3,4-dihydro-1(2H)-isoquinolinone core are not widely available in public literature, the importance of this substitution pattern can be inferred from related structures. For instance, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a key intermediate in the synthesis of Ivabradine, a cardiovascular drug, highlighting the industrial relevance of this specific oxygenation pattern. google.com The oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is noted as a facile method for generating the corresponding 3,4-dihydroisoquinoline (B110456) imine, a valuable synthetic precursor. nih.gov

The substitution pattern on the heterocyclic part of the molecule profoundly impacts biological activity.

C-1 Position: The introduction of substituents at the C-1 position is a common strategy. In 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, these groups have been linked to potent dopamine D2 receptor-blocking activity. mdpi.com The stereochemistry at a single C-1 substituent is often critical for biological function, as the specific 3D arrangement is necessary for precise interaction with the target receptor or enzyme. nih.gov

C-2 Position (Nitrogen): The nitrogen atom at the 2-position is a frequent site for modification to modulate physicochemical properties and target engagement. In a series of antioomycete agents, various alkyl and aryl groups were introduced at the N-2 position. The nature of this substituent significantly influenced the activity, with groups like 4-chlorophenyl and 4-ethoxyphenyl showing varied potencies. nih.gov

C-3 Position: Substituents at the C-3 position can also dictate biological outcomes. For example, in a series of spasmolytic agents, the presence of an isopropyl group at C-3 was a key structural feature of the synthesized 1,3-disubstituted-3,4-dihydroisoquinolines. mdpi.com

C-4 Position: The C-4 position has been shown to be critical for certain activities. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on antioomycete agents revealed the necessity of a C-4 carboxyl group for potent activity. nih.gov In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a 4-carboxamide moiety on the 3,4-dihydroisoquinol-1-one scaffold was essential for activity. The nature of the amide substituent was finely tuned to achieve high potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 3,4-dihydro-1(2H)-isoquinolinone derivatives based on reported research findings.

PositionSubstituentResulting Biological Activity
C-2 (N) 4-ChlorophenylAntifungal/Antioomycete nih.gov
C-2 (N) 4-EthoxyphenylAntifungal/Antioomycete nih.gov
C-2 (N) [1,1'-Biphenyl]-4-ylAntifungal/Antioomycete nih.gov
C-3 PhenylAntifungal/Antioomycete nih.gov
C-4 Carboxylic AcidEssential for Antifungal/Antioomycete activity nih.gov
C-4 CarboxamidePARP Inhibition nih.gov

Halogenation of aromatic rings appended to the dihydroisoquinolinone core is a well-established medicinal chemistry tactic to modulate activity. For instance, in the development of PARP inhibitors, a 7-fluoro substitution on the dihydroisoquinolinone ring was explored. nih.gov In other series, substituents on an N-phenyl ring were investigated, where chloro and iodo groups were incorporated. nih.gov The introduction of a chlorine atom into the 1-phenyl group of a 6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline derivative was also studied for its potential effects on muscle contractility. nih.gov

Besides halogens, other groups like trifluoromethoxy (-OCF₃) have been used. This group can alter the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic profile. nih.gov

Stereochemical Considerations in Biological Activity

Chirality plays a pivotal role in the biological activity of many 3,4-dihydro-1(2H)-isoquinolinone derivatives. The introduction of stereocenters, particularly at the C-1, C-3, or C-4 positions, can lead to enantiomers or diastereomers with significantly different pharmacological profiles. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key strategy to obtain specific stereoisomers, as the chirality at the C-1 position is vital for the activity of many isoquinoline (B145761) alkaloids. nih.gov

The differential activity arises from the three-dimensional nature of drug-target interactions. A specific enantiomer may fit optimally into a chiral binding pocket of a protein, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), while its mirror image may fit poorly or not at all. This principle is fundamental in the design of highly selective and potent therapeutic agents based on this scaffold. The diastereoselective synthesis of compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid underscores the importance of controlling stereochemistry to achieve desired biological outcomes. mdpi.com

Conformational Analysis and its Correlation with Activity

The conformation, or three-dimensional shape, of the 3,4-dihydro-1(2H)-isoquinolinone scaffold is intrinsically linked to its biological activity. Unlike fully aromatic isoquinolones, the 3,4-dihydro derivatives possess a non-planar, saturated ring portion, which imparts a distinct conformational preference. This non-planarity is crucial for activity in some contexts. For example, in the development of PARP inhibitors, the saturated 3,4-dihydroquinolone scaffold was found to be essential. Aromatization of this ring, leading to a flat isoquinolone, resulted in a significant (approximately 10-fold) loss of potency. nih.gov

Computational methods such as docking simulations and 3D-QSAR are employed to understand these conformational effects. Docking studies revealed that the non-planar dihydro scaffold allows for crucial hydrophobic contacts with amino acid residues (Met890, Tyr889, and Val762) in the PARP1 binding cleft, contacts that are lost with the planar, aromatized analog. nih.gov Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build models that correlate the molecule's 3D shape and electrostatic properties with its biological activity, providing insights for the design of more potent derivatives. nih.gov

Scaffold Modifications and Isoelectronic Replacements for Enhanced Properties

In medicinal chemistry, modifying the core scaffold or replacing parts of it with bioisosteres (groups with similar physical or chemical properties) is a key strategy for optimizing drug candidates. nih.gov The 3,4-dihydro-1(2H)-isoquinolinone ring is considered a privileged scaffold that can be systematically modified. researchgate.net

One example of a detrimental scaffold modification is the aromatization of the dihydro-ring in the context of PARP inhibition, which disrupts the necessary 3D conformation for binding. nih.gov Conversely, beneficial modifications might involve altering the ring size or introducing heteroatoms to improve properties like solubility or metabolic stability while maintaining the key pharmacophoric features.

Bioisosteric replacement can be applied to various parts of the molecule. For example, a carboxylic acid group at C-4 could potentially be replaced by a tetrazole, a known carboxylic acid bioisostere, to improve oral bioavailability. Similarly, parts of the aromatic ring system or substituents could be replaced. A phenyl group might be replaced by a thiophene or pyridine ring to alter polarity and introduce new interaction points. These strategies, guided by SAR data, allow chemists to fine-tune the properties of the lead compound to create a more effective and drug-like molecule. nih.gov

The Strategic Evolution of 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone Analogs in Medicinal Chemistry

The versatile 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone scaffold has emerged as a cornerstone in the design of novel therapeutic agents, particularly in the realm of oncology. Its unique structural features have provided a robust framework for the development of potent enzyme inhibitors, leading to the generation of extensive analog libraries and the elucidation of critical structure-activity relationships (SAR).

The development of lead compounds from the 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone core has been a focused endeavor, with medicinal chemists systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. This has led to the creation of diverse analog libraries, where substitutions at various positions of the isoquinolinone ring have yielded significant insights into the molecule's interaction with its biological targets.

A notable area of investigation has been the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The isoquinolinone scaffold has proven to be a valuable starting point for designing PARP inhibitors. nih.gov

Development of PARP-1 Inhibitors

In the quest for potent and selective PARP-1 inhibitors, researchers have synthesized and evaluated a range of isoquinolinone-based analogs. These studies have been instrumental in defining the SAR for this class of compounds. For instance, the design of isoquinolinone and naphthyridinone analogs has been guided by targeting specific amino acid residues, such as GLU988 and LYS903, within the active site of PARP-1. nih.gov

One avenue of exploration involved modifications to the isoquinolinone structure to improve pharmacokinetic profiles while maintaining high potency. While some initial isoquinolinone compounds demonstrated good biochemical and cellular activity, they were hampered by poor pharmacokinetic properties. nih.gov To address this, medicinal chemists have explored strategies such as constraining linear linkers into cyclic structures. nih.gov

Further optimization efforts have focused on mitigating potential liabilities associated with certain structural features. For example, to circumvent potential issues arising from an anilinic moiety, the nitrogen substituent on the isoquinolinone ring was incorporated into a bicyclic system, leading to the development of the naphthyridinone scaffold. nih.gov This strategic modification resulted in the identification of highly potent and orally bioavailable PARP-1 inhibitors that have shown significant antitumor efficacy in preclinical models. nih.gov

The development of these analog libraries has underscored the importance of systematic structural modifications in refining the biological activity and drug-like properties of the 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone core. The insights gained from these SAR studies continue to guide the design of next-generation inhibitors with improved therapeutic potential.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a 3,4-dihydroisoquinolin-1(2H)-one derivative, and its biological target, typically a protein or enzyme.

Studies on related heterocyclic structures have demonstrated the utility of this approach. For instance, docking simulations of novel quinazolinone derivatives, which share a similar bicyclic core, were performed against the Homo sapiens AKT1 protein, a key target in cancer therapy. nih.gov These simulations helped to identify potential inhibitors and rationalize their cytotoxic activities observed in vitro. nih.gov Similarly, a series of quinazolin-2,4-dione analogues were docked into the active site of the COVID-19 main protease (Mpro) to evaluate their potential as antiviral agents. ekb.eg The results indicated binding energies ranging from -7.9 to -9.6 kcal/mol, with interactions primarily driven by hydrogen bonds involving the amide and quinazoline (B50416) moieties. ekb.eg

In another study focusing on the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, molecular docking was used to understand the binding patterns of derivatives with the sigma-2 receptor, a promising target for cancer diagnosis and therapy. nih.gov The computational model successfully correlated docking scores with experimental binding affinities (pKi), validating its predictive power. nih.gov These examples underscore how molecular docking can elucidate the specific amino acid residues involved in binding and guide the structural modification of the isoquinolinone core to enhance target affinity and specificity.

Table 1: Example of Molecular Docking Results for Related Heterocyclic Compounds

Compound Class Target Protein Range of Binding Energies (kcal/mol) Key Interacting Residues
Quinazolin-2,4-diones COVID-19 Mpro -7.9 to -9.6 Not Specified
Quinazolinones AKT1 Not Specified Not Specified

Prediction of Pre-clinical Pharmacological Profiles (e.g., ADME, Toxicity)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For the related compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), a comprehensive in silico ADME analysis was conducted using platforms like SwissADME. researchgate.netmdpi.com The evaluation predicted that DIQ adheres to Lipinski's rule of five, a key indicator of good oral bioavailability. mdpi.com The analysis also suggested good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). mdpi.com Furthermore, the models predicted the compound's interaction with cytochrome P450 (CYP) enzymes, indicating potential inhibition of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 isoforms, which is crucial for assessing potential drug-drug interactions. mdpi.com

The use of computational tools to predict such profiles is widespread. Studies on various heterocyclic compounds, including 8-hydroxyquinoline (B1678124) derivatives and oxindoles, routinely employ in silico methods to examine physicochemical properties and bioavailability, confirming their potential as orally administered drugs. semanticscholar.orgnih.gov These predictive studies provide a solid foundation for further preclinical development by flagging potential liabilities early in the research process. semanticscholar.orgpensoft.net

Table 2: Predicted ADME Properties for the Related Compound DIQ

Property Predicted Value/Outcome Reference
Physicochemical Properties
Lipinski's Rule of Five Obeys mdpi.com
Bioavailability Score 0.55 mdpi.com
Water Solubility Moderately soluble mdpi.com
Pharmacokinetics
Gastrointestinal (GI) Absorption Good mdpi.com
Blood-Brain Barrier (BBB) Permeation Yes mdpi.com
P-glycoprotein Substrate No mdpi.com
CYP1A2 inhibitor No researchgate.net
CYP2C19 inhibitor Yes mdpi.com
CYP2C9 inhibitor Yes mdpi.com
CYP2D6 inhibitor Yes mdpi.com
CYP3A4 inhibitor Yes mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for guiding drug design.

A 3D-QSAR study was conducted on a series of 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold to optimize their antioomycete activity against the phytopathogen Pythium recalcitrans. nih.gov The resulting models provided contour maps that visualized the regions where steric bulk, electrostatic charge, and other physicochemical properties would favorably or unfavorably influence biological activity. This information allows for the rational design of new derivatives with potentially enhanced potency. nih.gov

The application of QSAR is not limited to a single target type. Similar studies have been performed on pyrimido-isoquinolin-quinones to identify structural features that improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study used a 3D-QSAR-based pharmacophore model to identify novel quinoline-based tubulin inhibitors with potential anticancer activity. nih.gov These models consistently demonstrate high correlation coefficients, indicating their robustness and predictive power in identifying new, more active compounds based on the isoquinoline (B145761) framework. nih.govnih.gov

Virtual Screening and De Novo Design of New Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach, often combined with pharmacophore modeling and molecular docking, accelerates the discovery of novel hit compounds.

A hybrid virtual screening approach was successfully used to discover novel tetrahydroquinoline-based activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), a promising target for cancer therapy. dovepress.com The process involved filtering a chemical database using a structure-based pharmacophore model, followed by docking-based screening and in silico ADMET analysis. dovepress.com This multi-step workflow led to the identification of six hit compounds for experimental validation. dovepress.com

This methodology can be directly applied to the 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold. By defining a pharmacophore based on known active ligands or the target's active site, large compound libraries can be screened to find new derivatives. De novo design algorithms can further complement this by generating entirely new molecular structures optimized to fit the binding site. Such computational strategies are essential for exploring novel chemical space and designing next-generation isoquinolinone-based therapeutic agents. jocpr.com

Stereochemical and Conformational Analysis via Computational Methods

Understanding the three-dimensional structure, or conformation, of a molecule is essential for explaining its biological activity. Computational methods, often supported by experimental data from X-ray crystallography, are used to analyze the stereochemical and conformational properties of molecules like 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Structural studies on the closely related compound 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one revealed that the isoquinoline moiety is nearly planar. researchgate.net However, the nitrogen atom and the adjacent sp³-hybridized carbon atom show slight deviations from this plane, at 0.198 Å and 0.686 Å, respectively. researchgate.net The analysis also showed that the bond length between the nitrogen and the carbonyl carbon is 1.353 Å, which is shorter than a typical single bond, indicating significant double-bond character due to electron delocalization. researchgate.net This partial double-bond character contributes to the rigidity and planarity of the lactam ring system.

Such conformational insights are critical for molecular docking and pharmacophore modeling, as the bioactive conformation of the ligand must be accurately represented. Understanding the preferred spatial arrangement of substituents on the isoquinolinone core allows for a more precise design of derivatives that can fit optimally into a target's binding pocket.

Analytical Techniques for Research and Characterization

Spectroscopic Analysis (NMR, MS) for Structure Confirmation

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of isoquinolinone compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the analysis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, both ¹H NMR and ¹³C NMR spectra are utilized.

¹H NMR spectra reveal the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their connectivity through coupling constants (J values). For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, characteristic signals include those for the aromatic protons, the methoxy (B1213986) groups, and the methylene (B1212753) protons of the dihydroisoquinoline ring system. For example, in related compounds, the methylene protons at C-3 and C-4 typically appear as triplets. ias.ac.in Anomalous ¹H NMR spectra, such as extreme line broadening for protons at C-1 and C-3, have been observed in certain 3,4-dihydroisoquinolines under specific solvent conditions. ias.ac.in

¹³C NMR spectra provide information on the different carbon atoms in the molecule. The spectrum for a 7,8-dimethoxy substituted isoquinolinone would show distinct signals for the carbonyl carbon (C-1), the aromatic carbons, the two methoxy group carbons, and the two aliphatic carbons (C-3 and C-4). nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. For instance, in the analysis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, HRMS (ESI) is used to find the [M+H]⁺ ion, confirming the calculated molecular weight. nih.gov

TechniqueApplicationTypical Data Obtained
¹H NMR Elucidation of proton framework and connectivity.Chemical shifts (δ in ppm), coupling constants (J in Hz), multiplicity.
¹³C NMR Identification of all unique carbon atoms.Chemical shifts (δ in ppm) for carbonyl, aromatic, aliphatic, and methoxy carbons.
HRMS (ESI) Determination of molecular weight and formula.Accurate m/z value for the protonated molecule [M+H]⁺.

Chromatographic Methods (HPLC, Column Chromatography) for Purification and Isolation

Chromatographic techniques are essential for the purification of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- from reaction mixtures and for the isolation of related compounds from natural or synthetic sources.

Column Chromatography is a standard and widely used method for purification. In the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives, the crude product is often purified using silica (B1680970) gel column chromatography. unibo.it A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound from the column, separating it from impurities and unreacted starting materials. unibo.itnih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative-scale separations. For isoquinoline (B145761) derivatives, Reverse-Phase HPLC (RP-HPLC) is common, often utilizing C18 columns. sigmaaldrich.com Chiral HPLC is particularly important for separating enantiomers of chiral isoquinoline derivatives. For example, a bioanalytical HPLC method was developed for the enantiomeric separation of a related compound, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, using an amylose (B160209) chiral column. nih.gov This technique is crucial for studying the stereoselective properties of such compounds. nih.gov

MethodPrincipleApplication in Isoquinolinone Synthesis
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).Primary purification of crude reaction products. unibo.itnih.gov
HPLC High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.Analytical quantification, purity assessment, and preparative purification. sigmaaldrich.com
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Separation and quantification of individual enantiomers of chiral derivatives. nih.gov

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of related compounds)

For the related compound 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one , a single-crystal X-ray study revealed key structural features. researchgate.net The isoquinoline moiety is largely planar, with the exception of the nitrogen atom and the adjacent C-4 atom, which deviate from the mean plane by 0.198 Å and 0.686 Å, respectively. researchgate.net The bond length between the nitrogen and the carbonyl carbon (C-1) was found to be 1.353 Å, which is shorter than a typical single bond, indicating electron delocalization across the amide group. researchgate.net Such data provides precise bond lengths, bond angles, and conformational details that are unattainable by other methods.

ParameterObservation for 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one researchgate.net
Molecular Formula C₁₂H₁₅NO₃
Molecular Conformation The saturated part of the isoquinoline ring adopts a conformation where the N and adjacent Csp³ atoms are out of the main plane.
N-C=O Bond Length 1.353 Å, indicating partial double-bond character and electron delocalization.
Crystal System Data collected for related structures like 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one show a monoclinic system. nih.gov

Biological Assay Methodologies for Pre-clinical Evaluation (e.g., NBT reduction, Flow Cytometry, MTT Assay)

To evaluate the potential biological effects of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-, a variety of in vitro assays are employed. These assays can measure cytotoxicity, cell viability, and other specific cellular processes.

MTT Assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. springernature.com The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan (B1609692). biocompare.comnih.gov The amount of formazan produced, quantified by measuring its absorbance, is directly proportional to the number of living cells. nih.govspringernature.com This assay is frequently used to screen compounds for potential anticancer activity. For instance, the cytotoxicity of related isoquinoline derivatives has been evaluated against cancer cell lines using similar colorimetric methods like the SRB assay. nih.gov

Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It can be used to assess cell viability, cell cycle progression, and apoptosis. Dyes such as propidium (B1200493) iodide or 7-AAD can be used to identify dead cells by staining cells with compromised membranes. abcam.com This method allows for the rapid, quantitative analysis of thousands of cells per second, providing detailed information on how a compound affects a cell population.

NBT Reduction Assay (Nitroblue Tetrazolium Reduction Assay) is used to measure the production of reactive oxygen species (ROS), specifically superoxide (B77818) radicals, by cells. In this assay, the water-soluble yellow NBT is reduced by superoxide anions to a dark-blue, insoluble formazan. This is often used to measure the respiratory burst in immune cells like neutrophils and can be adapted to assess oxidative stress induced by chemical compounds in various cell types.

AssayPrincipleApplication in Pre-clinical Evaluation
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by metabolically active cells. springernature.comMeasuring cell viability, proliferation, and cytotoxicity of test compounds. biocompare.com
Flow Cytometry Measures light scattering and fluorescence of individual cells in a fluid stream.Assessing cell viability, apoptosis, and cell cycle distribution after compound treatment. abcam.com
NBT Reduction Assay Reduction of nitroblue tetrazolium by superoxide radicals to form a colored precipitate.Quantifying cellular oxidative stress and reactive oxygen species (ROS) production.

Future Research Directions and Pre Clinical Translational Perspectives

Development of More Potent and Selective Derivatives

A primary focus of future research will be the rational design and synthesis of derivatives of 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize pharmacological activity.

Research into related 3,4-dihydroisoquinolin-1(2H)-one compounds has demonstrated that specific structural modifications can significantly impact bioactivity. For instance, in a study focused on developing agents against the plant pathogen Pythium recalcitrans, a series of 59 derivatives were synthesized. nih.govrsc.org The results highlighted that the introduction of a C4-carboxyl group was essential for activity. nih.govrsc.org Compound I23 (2-(4-methoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) emerged as a particularly potent derivative with an EC50 value of 14 μM, substantially more active than the commercial standard hymexazol (B17089) (37.7 μM). nih.govrsc.org

Similarly, in the development of anticonvulsant agents, two series of 3,4-dihydroisoquinolin derivatives were synthesized and evaluated. nih.govnih.gov The compound 9a (9-(hexyloxy)-5,6-dihydro- nih.govnih.govuniv.kiev.uatriazolo[3,4-a]isoquinolin-3(2H)-one) showed significant anticonvulsant activity in the maximal electroshock (MES) test, with an ED50 value of 63.31 mg/kg, indicating a higher potency than the established drug valproate. nih.govnih.gov These studies underscore the potential for discovering highly active compounds through systematic chemical modification.

Future efforts should focus on:

Systematic Substitution: Exploring a wide range of substituents at various positions of the isoquinolinone ring to build comprehensive SAR models.

Stereochemistry: Investigating the role of stereochemistry in biological activity, as chiral centers can significantly influence target binding and efficacy.

Bioisosteric Replacement: Employing bioisosteric replacements to improve pharmacokinetic properties, such as solubility and metabolic stability, while maintaining or enhancing pharmacodynamic activity.

Compound IDCore StructureKey ModificationsTarget/ActivityPotencyReference
I23 3,4-dihydroisoquinolin-1(2H)-one- C4-carboxyl group- 2-(4-methoxyphenyl)- 3-phenylAntioomyceteEC50 = 14 μM nih.govrsc.org
9a 3,4-dihydroisoquinolinone fused with triazole- 9-(hexyloxy)AnticonvulsantED50 = 63.31 mg/kg nih.govnih.gov

Elucidation of Novel Molecular Targets

While some molecular targets for isoquinolinone derivatives have been identified, a significant opportunity lies in discovering novel mechanisms of action. The broad range of biological activities reported for this scaffold—including anticancer, antimicrobial, and anticonvulsant effects—suggests that these compounds may interact with multiple cellular targets. researchgate.netnih.gov

For example, certain 3-aminoisoquinolin-1(2H)-one derivatives have been found to inhibit Cdc25B phosphatase and Aurora kinases, both of which are important targets in cancer therapy. univ.kiev.ua Other studies have implicated topoisomerase II as a target for the cytotoxic effects of makaluvamine analogs, which contain a related pyrrolo[4,3,2-de]quinoline skeleton. nih.gov In the context of anticonvulsant activity, molecular docking studies have suggested that derivatives may bind to the benzodiazepine (B76468) site of the γ-aminobutyric acidA (GABAA) receptor. nih.govnih.gov Another study identified certain 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides as inhibitors of carbonic anhydrase (CA), an enzyme targeted in epilepsy treatment. researchgate.net

Future research should employ advanced techniques to uncover new targets:

Chemical Proteomics: Utilizing affinity-based probes to isolate binding partners from cell lysates.

Phenotypic Screening: High-throughput screening of derivatives against diverse cell lines or disease models to identify unexpected activities, followed by target deconvolution studies. nih.gov

Computational Approaches: Employing inverse docking and pharmacophore modeling to screen libraries of known protein structures for potential binding sites.

Exploration of New Pre-clinical Therapeutic Areas

The diverse biological activities demonstrated by the isoquinolinone scaffold provide a strong rationale for exploring its therapeutic potential in new disease areas. nih.gov Current research has already established a foundation in several fields, which can be expanded upon.

Established and potential therapeutic applications include:

Oncology: Derivatives have shown antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer, by targeting enzymes like Cdc25B, Aurora kinases, and tubulin. univ.kiev.uanih.govnih.gov

Neurological Disorders: Potent anticonvulsant effects have been demonstrated in animal models of epilepsy. nih.govnih.govresearchgate.net The structural similarity to alkaloids with known neurological effects suggests potential applications in other CNS disorders. mdpi.com

Infectious Diseases: The scaffold has been a source of compounds with antifungal, antioomycete, antimalarial, and anti-HIV activities. nih.govrsc.orgrsc.orgnih.gov

Inflammatory Diseases: Some isoquinoline (B145761) precursors have demonstrated smooth muscle relaxant activity, suggesting potential use in conditions involving smooth muscle spasms. mdpi.commdpi.com

Future pre-clinical studies should investigate these compounds in models of neurodegenerative diseases, metabolic disorders, and drug-resistant infections, areas where new therapeutic agents are urgently needed.

Advanced In Vitro and In Vivo Animal Model Studies

To translate promising compounds from the laboratory to the clinic, rigorous evaluation in sophisticated pre-clinical models is essential. Future research must move beyond simple cytotoxicity assays and acute animal models to more complex systems that better recapitulate human physiology and disease.

Model TypeSpecific ModelApplicationKey FindingsReference
In Vitro Human Cancer Cell Lines (MCF-7, MDA-MB-468, HeLa, A549)Anticancer activity screeningDose-dependent cytotoxicity, apoptosis induction nih.govnih.gov
Ex Vivo Isolated Rat Gastric Smooth Muscle PreparationsSpasmolytic activityCompound-induced muscle relaxation, pathway analysis mdpi.commdpi.com
In Vivo Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) Seizure Tests (Mice)Anticonvulsant efficacyDetermination of ED50, comparison with standard drugs nih.govnih.gov
In Vivo Breast Cancer Xenograft Model (Nude Mice)Anticancer efficacyDose-dependent tumor growth inhibition nih.gov
In Vivo Plant Pathogen Infection Model (P. recalcitrans)Antioomycete efficacyHigh preventive efficacy (up to 96.5%) nih.govrsc.org

Future studies should incorporate:

  • 3D Cell Cultures: Utilizing spheroids and organoids to better model the tumor microenvironment and tissue architecture.
  • Patient-Derived Xenografts (PDX): Implanting patient tumor tissue into immunodeficient mice to create more clinically relevant cancer models.
  • Chronic Disease Models: Evaluating compounds in long-term animal models of epilepsy, neurodegeneration, or chronic infections to assess sustained efficacy.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating data from in vitro and in vivo studies to understand the relationship between drug exposure and therapeutic effect, which is critical for predicting human dosage regimens.
  • Integration of Artificial Intelligence and Machine Learning in Drug Design

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more cost-effective. intimal.edu.mymdpi.com These computational tools can be powerfully applied to the design and optimization of 1(2H)-isoquinolinone derivatives.

    One study has already successfully used three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling—specifically CoMFA and CoMSIA—to understand the structural requirements for the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This approach provides crucial information for the rational design of more potent analogs. nih.govrsc.org

    Future applications of AI and ML in this area include:

    High-Throughput Virtual Screening (HTVS): Using ML models to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target, thereby prioritizing synthetic efforts. nih.govmdpi.com

    De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

    ADMET Prediction: Training deep learning models on large datasets of chemical structures and their known pharmacokinetic and toxicity data to predict the properties of novel isoquinolinone derivatives early in the design phase. intimal.edu.my

    Lead Optimization: Utilizing multi-objective optimization algorithms to simultaneously improve multiple parameters of a lead compound, such as potency, selectivity, and metabolic stability. nih.gov

    By leveraging these advanced computational techniques, researchers can accelerate the discovery pipeline, reduce the reliance on costly and time-consuming experimental screening, and increase the likelihood of developing successful clinical candidates based on the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold. nih.gov

    Q & A

    Q. What are the established synthetic routes for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-?

    The synthesis typically involves cyclization of substituted benzamide precursors or condensation reactions with appropriate aldehydes. Key steps include optimizing solvent systems (e.g., acetonitrile or ethanol), temperature control (0–80°C), and catalytic acid/base conditions. For example, bromination of 7-amino-3,4-dihydroisoquinolinone derivatives using HBr in acetonitrile at 0°C yields halogenated analogs, as described in antioomycete activity studies . Purity is validated via HPLC and NMR spectroscopy.

    Q. How is the structural characterization of this compound performed?

    Structural confirmation relies on ¹H/¹³C NMR , HRMS , and FT-IR . For instance, NMR signals at δ 3.8–4.2 ppm (methoxy protons) and δ 6.5–7.5 ppm (aromatic protons) are critical for verifying substitution patterns. HRMS with a mass tolerance of ≤5 ppm ensures accurate molecular weight determination (C₁₁H₁₁NO₃; MW 205.21) . X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives .

    Q. What biological activities are associated with this compound?

    Derivatives of 3,4-dihydroisoquinolinone exhibit antioomycete and antifungal properties. Activity is evaluated via in vitro assays (e.g., inhibition of Phytophthora infestans), with IC₅₀ values calculated using dose-response curves. Structure-activity relationships (SAR) indicate that methoxy groups at positions 7 and 8 enhance lipid membrane penetration .

    Advanced Research Questions

    Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

    Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable intermediates. For example, ICReDD’s workflow integrates computational screening of substituent effects (e.g., methoxy vs. hydroxy groups) to prioritize synthetic targets. This reduces trial-and-error experimentation by 40–60% . Machine learning models trained on existing dihydroisoquinolinone datasets further refine reaction conditions (e.g., solvent polarity, catalyst loading) .

    Q. What strategies resolve contradictory bioactivity data across studies?

    Discrepancies often arise from variations in assay protocols (e.g., solvent choice affecting compound solubility) or microbial strain specificity. Researchers should:

    • Standardize experimental conditions (e.g., DMSO concentration ≤1% v/v).
    • Validate results using orthogonal assays (e.g., fluorescence-based viability tests vs. colony counting).
    • Apply statistical tools like one-way ANOVA with Fisher’s LSD post-hoc test (α=0.05) to assess significance .

    Q. How do substituents influence the compound’s electronic and steric properties?

    Methoxy groups at positions 7 and 8 increase electron density in the aromatic ring, enhancing hydrogen-bonding interactions with biological targets. Steric effects are quantified via molecular docking (e.g., AutoDock Vina) and Hammett constants (σ⁺ values). For example, replacing methoxy with bulkier groups (e.g., ethoxy) reduces binding affinity by 20–30% due to steric hindrance .

    Methodological Considerations

    Q. What experimental design principles apply to derivative synthesis?

    Use factorial design to evaluate critical variables (e.g., temperature, catalyst type, reaction time). For a 2³ factorial design, screen 8 combinations to identify optimal yields. Response surface methodology (RSM) further refines conditions, minimizing resource expenditure .

    Q. How is lipid solubility assessed for pharmacokinetic studies?

    Employ logP calculations (e.g., XLogP3) and experimental validation via shake-flask partitioning (octanol/water). For 1(2H)-Isoquinolinone derivatives, logP values of 1.5–2.5 correlate with enhanced cellular uptake . LC-MS/MS quantifies plasma stability and metabolic half-life in hepatic microsome assays .

    Q. What advanced spectroscopic techniques address structural ambiguities?

    • 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of protons.
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula with <3 ppm error.
    • Solid-state NMR : Analyzes crystalline polymorphs affecting bioavailability .

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    Reactant of Route 1
    1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-
    Reactant of Route 2
    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.